molecular formula C13H12ClFN4O3 B2389019 2-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-6-fluorobenzamide CAS No. 2034538-33-3

2-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-6-fluorobenzamide

Cat. No. B2389019
CAS RN: 2034538-33-3
M. Wt: 326.71
InChI Key: ILADUMVQDUCION-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-6-fluorobenzamide, also known as CDMTF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CDMTF is a member of the benzamide family and has been synthesized using various methods.

Scientific Research Applications

Molecular Structure and Nonlinear Optics

The research on similar triazine compounds, such as 2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine, explores their crystal structures and potential as materials for octupolar nonlinear optics (NLO). These structures are characterized by specific hydrogen bonds and elaborate two-dimensional networks, indicating their utility in developing NLO materials. The study emphasizes the role of triazine derivatives in advancing optical technologies, suggesting potential applications of 2-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-6-fluorobenzamide in similar contexts (Boese et al., 2002).

Synthesis and Chemical Transformations

The chemical serves as a precursor in various synthesis processes, highlighting its versatility in chemical reactions. For example, its derivative, 2-chloro-4,6-dimethoxy-1,3,5-triazine, is utilized in the synthesis of complex molecules and demonstrates its significance in facilitating chemical transformations. This reactivity is crucial for developing new compounds with potential applications in medicinal chemistry and material science (Fridman et al., 2003).

Antimicrobial Applications

Compounds synthesized from fluorobenzamides, including those related to this compound, show promising antimicrobial activity. Their structure-activity relationship, particularly the presence of fluorine atoms, enhances their antimicrobial efficiency. This aspect underscores the compound's potential in contributing to the development of new antimicrobial agents (Desai et al., 2013).

Condensing Agent in Organic Synthesis

Its role as an efficient condensing agent leading to the formation of amides and esters has been highlighted. The compound, through its derivatives, facilitates condensation reactions, offering a practical approach to synthesizing a wide range of organic compounds. This functionality is instrumental in organic synthesis, where the creation of amides and esters is a fundamental process (Kunishima et al., 1999).

Novel Synthesis Routes

Innovation in synthetic chemistry is another application, where the compound is involved in the novel synthesis of 4H-1,4-benzoxazines. This demonstrates its utility in enabling alternative synthetic pathways for complex molecules, potentially leading to new drug candidates or materials with unique properties (Kudo et al., 1996).

Mechanism of Action

Target of Action

It is known that this compound is a highly reactive peptide coupling agent , which suggests that its targets could be various proteins or peptides in the body.

Mode of Action

The compound, also known as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), reacts with carboxylic acids to form active esters . These esters are highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile . This reaction is often used in the synthesis of peptides .

Pharmacokinetics

It is known that the compound is insoluble in water , which could impact its absorption and distribution in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable under inert atmosphere and room temperature conditions . Additionally, its reactivity may be influenced by the pH and temperature of its environment.

properties

IUPAC Name

2-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN4O3/c1-21-12-17-9(18-13(19-12)22-2)6-16-11(20)10-7(14)4-3-5-8(10)15/h3-5H,6H2,1-2H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILADUMVQDUCION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=C(C=CC=C2Cl)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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